molecular formula C13H18Cl2F4N2 B2465475 N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1322200-87-2

N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B2465475
CAS No.: 1322200-87-2
M. Wt: 349.19
InChI Key: FNIYWIAELWYYBX-UHFFFAOYSA-N
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Description

N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate is synthesized by reacting 3-fluoro-4-(trifluoromethyl)benzyl chloride with piperidine under basic conditions.

    Amination: The intermediate is then subjected to amination using piperidine to form the desired piperidin-4-amine derivative.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The benzyl group can engage in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the piperidine ring.

Scientific Research Applications

N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has several applications in scientific research:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of potential drug candidates.

    Chemical Biology: The compound can be used to study the effects of fluoro and trifluoromethyl groups on biological systems.

    Medicinal Chemistry: It serves as a building block for designing molecules with improved pharmacokinetic properties.

    Industrial Chemistry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring can also contribute to the compound’s overall pharmacological profile by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the piperidine ring.

    3-(Trifluoromethyl)benzylamine: Similar but with the trifluoromethyl group in a different position.

    4-Fluorobenzylamine: Contains a fluoro group but no trifluoromethyl group.

Uniqueness

N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups on the benzyl ring, combined with the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly as a dopamine D4 receptor antagonist. This article provides an overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C13H18Cl2F4N2
  • Molecular Weight : 349.20 g/mol
  • CAS Number : 1322200-87-2

The compound acts primarily as an antagonist at the dopamine D4 receptor. This receptor is implicated in various neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The presence of fluorine and trifluoromethyl groups enhances the lipophilicity and binding affinity of the compound, which is crucial for its pharmacological activity.

Binding Affinity

Research indicates that this compound exhibits a binding affinity (K_i) of approximately 167 nM for the D4 receptor, which is competitive with other known antagonists in the field . This level of affinity suggests potential efficacy in treating conditions associated with dopamine dysregulation.

Pharmacokinetics

The compound has shown favorable pharmacokinetic properties, including:

  • Clearance Rate (CL) : 22 mL/min/kg
  • Half-Life (t_1/2) : 4.4 hours
  • Brain Penetration (K_p) : 2.9, indicating good central nervous system availability .

Study on Structural Variants

A study explored various structural modifications to piperidine derivatives, including this compound. The findings highlighted that the introduction of halogenated benzyl groups significantly improved binding affinities compared to non-halogenated variants. The most potent compounds were identified as having K_i values ranging from 134 nM to 338 nM across different structural analogs .

Stability in Liver Microsomes

Another significant finding was related to metabolic stability. Compounds similar to this compound exhibited improved stability in human and mouse liver microsomes, suggesting a reduced risk of rapid metabolism and potential for longer therapeutic action .

Comparative Biological Activity Table

Compound K_i (nM) Target Remarks
This compound167Dopamine D4 receptorCompetitive antagonist
Other analogsVariesDopamine receptorsImproved activity with halogenation

Properties

IUPAC Name

N-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-10-3-5-18-6-4-10;;/h1-2,7,10,18-19H,3-6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIYWIAELWYYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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